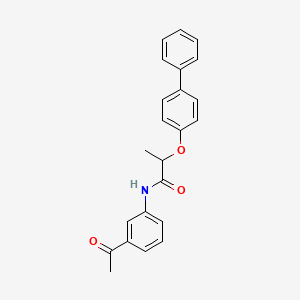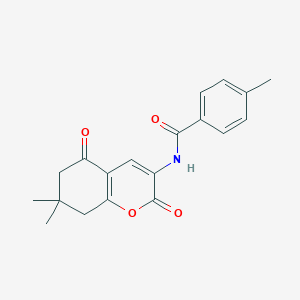
N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide, also known as ABA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ABA is a non-steroidal anti-inflammatory drug that has been shown to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide is believed to inhibit COX-2, which is an inducible form of the enzyme that is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been found to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has also been shown to reduce oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects. In addition, N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been found to have analgesic effects by reducing pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be increased by recrystallization. N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been shown to have anti-inflammatory and analgesic effects, which make it a useful tool for studying inflammation and pain. However, N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide also has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the research on N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide. One direction is to further investigate its mechanism of action, which will provide insights into its potential clinical applications. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide in humans, which will provide information on its safety and efficacy. In addition, N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide can be used as a starting point for the development of new anti-inflammatory and analgesic drugs.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been shown to have potential applications in various scientific research areas such as cancer research, neuroprotection, and inflammation. N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(3-acetylphenyl)-2-(4-biphenylyloxy)propanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-16(25)20-9-6-10-21(15-20)24-23(26)17(2)27-22-13-11-19(12-14-22)18-7-4-3-5-8-18/h3-15,17H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVYKDXOVNNAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4172045.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4172057.png)
![methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4172065.png)
![N-(3,5-dimethylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4172075.png)
![1-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone dihydrochloride](/img/structure/B4172077.png)
![N-benzyl-4-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-methylbenzenesulfonamide](/img/structure/B4172083.png)
![2-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4172095.png)
amino]benzamide](/img/structure/B4172099.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4172119.png)


![7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4172140.png)
![methyl 4-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4172147.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B4172153.png)